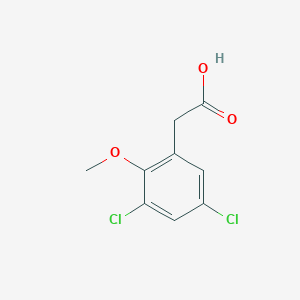

(3,5-Dichloro-2-methoxyphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3,5-Dichloro-2-methoxyphenyl)acetic acid” is a carboxylic acid . It is a reactant used for the preparation of adenain inhibitors as potential antivirals .

Molecular Structure Analysis

The molecular formula of “(3,5-Dichloro-2-methoxyphenyl)acetic acid” is C9H8Cl2O3 . Its average mass is 235.064 Da and its monoisotopic mass is 233.985046 Da .Chemical Reactions Analysis

As mentioned earlier, “(3,5-Dichloro-2-methoxyphenyl)acetic acid” is used as a reactant in the preparation of adenain inhibitors . Adenain is a proteinase found in adenoviruses, and inhibitors of this enzyme have potential antiviral applications.Scientific Research Applications

Chemistry and Derivative Synthesis

Derivative Preparation and Solubility Studies

Research by Baarschers and Vukmanich (1986) explored the chemistry of methoxychlor derivatives, focusing on the preparation of compounds like 1-chloro-2,2-bis(p-methoxyphenyl)ethylene and its derivatives, including 2,2-bis(p-methoxyphenyl)acetic acid. Their study also delved into the solubility and partition coefficients of these acids, providing foundational knowledge for further applications in chemical synthesis and environmental chemistry (Baarschers & Vukmanich, 1986).

Novel Indole-Benzimidazole Derivatives

Wang et al. (2016) synthesized novel indole-benzimidazole derivatives starting from 2-methylindole-3-acetic acid and its 5-methoxy derivative. These derivatives were obtained through high-temperature condensation with substituted o-phenylenediamines, showcasing the compound's role in the development of potential therapeutic agents (Wang et al., 2016).

Crystallographic Analysis

Okabe, Suga, and Kohyama (1995) conducted a crystallographic analysis of dl-4-hydroxy-3-methoxymandelic acid, a related compound, providing insights into the molecular configuration and interactions that could inform the design of new chemical entities with desired physical and chemical properties (Okabe et al., 1995).

Synthetic Process Improvement

Qi Yuejin (2010) focused on improving the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, a structurally related compound, demonstrating a practical and scalable synthetic route. This research contributes to the efficiency and sustainability of synthesizing complex organic molecules, potentially influencing the production of pharmaceuticals and agrochemicals (Qi Yuejin, 2010).

Molecular Structure and Fragmentation Studies

Research on the side-chain fragmentation of arylalkanol radical cations by Baciocchi et al. (1996) provided insights into the molecular behavior of related methoxyphenyl compounds under oxidative conditions. Understanding these fragmentation patterns is crucial for the development of novel organic synthesis strategies and for the prediction of drug metabolism pathways (Baciocchi et al., 1996).

Safety and Hazards

properties

IUPAC Name |

2-(3,5-dichloro-2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-14-9-5(3-8(12)13)2-6(10)4-7(9)11/h2,4H,3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCIRTQIRBQPBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2665117.png)

![2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665118.png)

![5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B2665120.png)

![N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline](/img/structure/B2665121.png)

![4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2665122.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2665126.png)

![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2665127.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2665130.png)

![3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2665133.png)

![6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2665134.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2665136.png)